cypate-[(RGD)4-NH2]1 cypate-[(RGD)4-NH2]1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14578886
InChI: InChI=1S/C88H119N27O23/c1-87(2)61(26-8-6-5-7-9-27-62-88(3,4)74-50-21-13-11-19-48(50)29-31-60(74)115(62)46-72(128)129)114(59-30-28-47-18-10-12-20-49(47)73(59)87)37-32-63(116)106-51(22-14-33-98-83(90)91)76(131)103-43-66(119)109-56(40-70(124)125)80(135)112-53(24-16-35-100-85(94)95)78(133)104-44-67(120)110-57(41-71(126)127)81(136)113-54(25-17-36-101-86(96)97)79(134)105-45-68(121)111-58(82(137)138)38-64(117)107-52(23-15-34-99-84(92)93)77(132)102-42-65(118)108-55(75(89)130)39-69(122)123/h5-13,18-21,26-31,51-58H,14-17,22-25,32-46H2,1-4H3,(H34-,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138)/p+1/t51-,52-,53-,54-,55+,56+,57+,58+/m0/s1
SMILES:
Molecular Formula: C88H120N27O23+
Molecular Weight: 1924.1 g/mol

cypate-[(RGD)4-NH2]1

CAS No.:

Cat. No.: VC14578886

Molecular Formula: C88H120N27O23+

Molecular Weight: 1924.1 g/mol

* For research use only. Not for human or veterinary use.

cypate-[(RGD)4-NH2]1 -

Specification

Molecular Formula C88H120N27O23+
Molecular Weight 1924.1 g/mol
IUPAC Name (2R)-4-[[(2S)-1-[[2-[[(2R)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[3-[2-[(1E,3E,5E,7E)-7-[3-(carboxymethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoylamino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C88H119N27O23/c1-87(2)61(26-8-6-5-7-9-27-62-88(3,4)74-50-21-13-11-19-48(50)29-31-60(74)115(62)46-72(128)129)114(59-30-28-47-18-10-12-20-49(47)73(59)87)37-32-63(116)106-51(22-14-33-98-83(90)91)76(131)103-43-66(119)109-56(40-70(124)125)80(135)112-53(24-16-35-100-85(94)95)78(133)104-44-67(120)110-57(41-71(126)127)81(136)113-54(25-17-36-101-86(96)97)79(134)105-45-68(121)111-58(82(137)138)38-64(117)107-52(23-15-34-99-84(92)93)77(132)102-42-65(118)108-55(75(89)130)39-69(122)123/h5-13,18-21,26-31,51-58H,14-17,22-25,32-46H2,1-4H3,(H34-,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138)/p+1/t51-,52-,53-,54-,55+,56+,57+,58+/m0/s1
Standard InChI Key GOWQHAYGNUHKIR-SESQYOPQSA-O
Isomeric SMILES CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C
Canonical SMILES CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Introduction

Chemical Structure and Design

Cypate-[(RGD)₄-NH₂]₁ features a dicarboxylic acid-containing cypate core conjugated to four RGD tripeptide sequences via amide bonds. The cypate scaffold provides NIR fluorescence (emission ~775–845 nm), while the RGD motifs mediate specific binding to integrin αvβ3 . The linear arrangement of RGD units on the cypate core enhances multivalent interactions with integrin receptors, improving binding affinity compared to monovalent analogs .

Key Structural Attributes:

  • Cypate Core: A benzoindole-derived carbocyanine dye with two carboxylic acid groups for peptide conjugation .

  • RGD Motifs: Four linear RGD (Arg-Gly-Asp) sequences, each contributing to integrin recognition .

  • Molecular Weight: ~1,938 Da (based on ES-MS data) .

Synthesis and Characterization

The synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cypate conjugation .

Synthetic Protocol :

  • Peptide Assembly: RGD sequences are built on Rink amide resin using Fmoc-protected amino acids.

  • Cypate Conjugation: The resin-bound peptide reacts with cypate using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Cleavage and Purification: Trifluoroacetic acid (TFA) cleavage releases the compound, which is purified via HPLC.

Yield: 15% for cypate-[(RGD)₄-NH₂]₁, with lower yields attributed to the complexity of multivalent conjugation .

Biological Activity and Mechanism

Integrin Binding Affinity

Cypate-[(RGD)₄-NH₂]₁ exhibits high affinity for αvβ3 integrin, as demonstrated by competitive binding assays using ¹²⁵I-echistatin .

CompoundIC₅₀ (M)Reference
Cyclo(RGDfV) (Control)2.87 × 10⁻⁸
Cypate-[(RGD)₄-NH₂]₁2.59 × 10⁻⁷
Cypate-[(RGD)₄-NH₂]₂7.96 × 10⁻⁸

The monovalent linear tetramer (cypate-[(RGD)₄-NH₂]₁) shows moderate affinity, while divalent analogs (e.g., cypate-[(RGD)₄-NH₂]₂) achieve sub-100 nM IC₅₀ values, highlighting the role of spatial alignment in receptor engagement .

Cellular Internalization

In αvβ3-positive A549 lung carcinoma cells, cypate-[(RGD)₄-NH₂]₁ is internalized via receptor-mediated endocytosis, as visualized by NIR fluorescence microscopy . Blocking studies with cyclo(RGDfV) confirm specificity, reducing uptake by >70% .

In Vivo Optical Imaging

Cypate-[(RGD)₄-NH₂]₁ enables noninvasive tumor visualization in murine xenograft models .

Key Findings :

  • Tumor Retention: Sustained accumulation in A549 tumors for up to 24 hours post-injection.

  • Biodistribution: Primary excretion via renal and hepatic pathways, with minimal nonspecific uptake in muscle or brain tissue.

  • Imaging Contrast: Tumor-to-background ratios of 3.18 ± 0.16 at 4 hours post-injection .

Comparative Analysis with Other RGD Probes

Cypate-[(RGD)₄-NH₂]₁ outperforms smaller RGD constructs (e.g., dimers) in binding affinity and tumor retention but is less potent than octameric analogs .

ProbeRGD ValencyIC₅₀ (M)Tumor Uptake (SUV)
Cypate-RGD-NH₂ (Monomer)1>1 × 10⁻⁶0.8 ± 0.1
Cypate-[(RGD)₂-NH₂]₁27.3 × 10⁻⁷1.2 ± 0.3
Cypate-[(RGD)₄-NH₂]₁42.59 × 10⁻⁷2.1 ± 0.4
Cypate-[(RGD)₄-NH₂]₂87.96 × 10⁻⁸3.6 ± 0.5

Applications in Theranostics

Tumor Imaging

Cypate-[(RGD)₄-NH₂]₁’s NIR fluorescence permits real-time visualization of integrin αvβ3 expression in preclinical models, aiding tumor margin delineation and metastatic detection .

Drug Delivery

The compound’s multivalency and targeting capability make it a candidate for conjugating chemotherapeutics, though this application remains exploratory .

Challenges and Future Directions

  • Synthesis Complexity: Low yields (15%) due to multivalent conjugation .

  • Pharmacokinetics: Rapid renal clearance limits tumor exposure time .

  • Future Optimization: Dendritic RGD arrangements or PEGylation may improve stability and binding .

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